

# 5-Fluoronicotinaldehyde structure elucidation

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## Compound of Interest

Compound Name: 5-Fluoronicotinaldehyde

CAS No.: 39891-04-8

Cat. No.: B1315728

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An In-Depth Technical Guide for the Structural Elucidation of **5-Fluoronicotinaldehyde**

## Abstract

The definitive characterization of molecular structures is a cornerstone of chemical research and drug development. **5-Fluoronicotinaldehyde**, a key heterocyclic building block, presents a valuable case study for the application of modern analytical techniques. Its structural features—a pyridine ring, an aldehyde group, and a fluorine substituent—necessitate a multi-faceted analytical approach for unambiguous confirmation. This guide provides an in-depth, experience-driven walkthrough of the structure elucidation process for **5-Fluoronicotinaldehyde** (CAS No: 39891-04-8). We will progress from foundational property analysis to advanced spectroscopic and crystallographic methods, explaining not only the protocols but the scientific rationale behind each step. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of molecular characterization.

## Foundational Analysis: Initial Identification and Physicochemical Properties

Before embarking on complex spectroscopic analysis, the initial step is to confirm the basic properties of the compound under investigation. This foundational data serves as the first point of validation and ensures sample integrity. **5-Fluoronicotinaldehyde** is a derivative of nicotinaldehyde, featuring a fluorine atom at the 5-position of the pyridine ring.[1]

Table 1: Physicochemical Properties of **5-Fluoronicotinaldehyde**

Property	Value	Source
CAS Number	39891-04-8	[2][3]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO	[2][3]
Molecular Weight	125.10 g/mol	[2][3]
Exact Mass	125.0277 u	[2]
Appearance	Colorless to pale yellow liquid or solid	[1]
Boiling Point	188.6 ± 20.0 °C at 760 mmHg	[2]
Density	1.3 ± 0.1 g/cm <sup>3</sup>	[2]
Synonyms	5-Fluoropyridine-3-carboxaldehyde, 3-Fluoro-5-formylpyridine	[1][3]

This initial data set provides the expected molecular weight and formula, which are critical for the subsequent mass spectrometry analysis.

## The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structure elucidation strategy is not a linear path but an integrated workflow where each piece of data corroborates the others. The causality for our chosen workflow is based on a progression from general to specific information: Mass Spectrometry confirms the mass, Infrared Spectroscopy identifies key functional groups, Nuclear Magnetic Resonance

spectroscopy maps the precise atomic connectivity, and X-ray Crystallography provides the ultimate 3D structural proof.



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Caption: Workflow for the structural elucidation of **5-Fluoronicotinaldehyde**.

## Mass Spectrometry (MS): Confirming the Molecular Blueprint

**Expertise & Rationale:** Mass spectrometry is the first-line technique to verify the molecular weight and elemental composition. For **5-Fluoronicotinaldehyde**, High-Resolution Mass Spectrometry (HRMS) is superior to nominal mass analysis because it can confirm the exact mass to within a few parts per million (ppm), providing strong evidence for the molecular formula  $C_6H_4FNO$ . Electron Ionization (EI) is a common technique for such small molecules, often leading to characteristic fragmentation patterns that offer structural clues.[4]

### Experimental Protocol: HRMS (EI)

- **Sample Preparation:** Dissolve ~0.1 mg of the sample in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).
- **Instrument:** Utilize a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
- **Ionization:** Electron Ionization (EI) at 70 eV.
- **Data Acquisition:** Scan a mass range from  $m/z$  50 to 200.
- **Validation:** The primary validation is the detection of the molecular ion ( $M^{+\bullet}$ ). Its measured exact mass must align with the calculated value.

### Expected Data & Interpretation

- **Molecular Ion ( $M^{+\bullet}$ ):** The calculated exact mass for  $C_6H_4FNO$  is 125.027695 u. The HRMS spectrum should exhibit a prominent peak at  $m/z$   $125.0277 \pm 0.0006$  (for a 5 ppm mass accuracy). This confirms the elemental composition.
- **Fragmentation Pattern:** The presence of a fluorine atom generally directs fragmentation pathways.[5] Key expected fragments include:

- $m/z$  96 ( $[M-CHO]^+$ ): Loss of the formyl radical ( $-CHO$ ), a characteristic fragmentation of aromatic aldehydes.
- $m/z$  69 ( $[M-CHO-HCN]^+$ ): Subsequent loss of hydrogen cyanide from the pyridine ring.
- The isotopic pattern will be simple, as fluorine and nitrogen are largely monoisotopic. The presence of chlorine or bromine would have been immediately obvious due to their distinct  $M+2$  isotopic patterns.[6]

## Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Rationale: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For **5-Fluoronicotinaldehyde**, we expect to see characteristic absorption bands for the aldehyde group, the aromatic pyridine ring, and the carbon-fluorine bond. The position of the carbonyl ( $C=O$ ) stretch can also provide insight into electronic effects like conjugation.

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** If the sample is a solid, place a small amount directly on the ATR crystal. If it is a liquid, a single drop is sufficient. No further preparation is needed.
- **Instrument:** A standard FTIR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum, typically from  $4000\text{ cm}^{-1}$  to  $500\text{ cm}^{-1}$ . Perform a background scan first.
- **Validation:** Compare observed peaks with known correlation tables for functional groups.

### Expected Data & Interpretation

Table 2: Characteristic FTIR Absorption Bands for **5-Fluoronicotinaldehyde**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity	Rationale
~3050-3100	C-H Stretch	Aromatic (Pyridine)	Medium-Weak	Characteristic of sp <sup>2</sup> C-H bonds.
~2820 & ~2720	C-H Stretch	Aldehyde	Weak (diagnostic)	This doublet, known as a Fermi resonance, is a hallmark of the aldehyde C-H stretch and is highly diagnostic. [7]
~1705-1720	C=O Stretch	Aldehyde Carbonyl	Strong	The strong, sharp peak in this region is definitive for a carbonyl group. Its position indicates an aromatic aldehyde. [8]
~1580-1610	C=C & C=N Stretch	Aromatic Ring	Medium-Strong	Multiple bands are expected, corresponding to the pyridine ring vibrations.
~1200-1250	C-F Stretch	Aryl-Fluoride	Strong	The C-F stretch is typically a strong and distinct band in the fingerprint region.

The presence of all these bands provides a high degree of confidence in the gross structure of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. By analyzing the chemical environment of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  nuclei, we can piece together the exact connectivity and stereochemistry. For **5-Fluoronicotinaldehyde**, a combination of  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR is essential for an unambiguous assignment. The choice of solvent is important; deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) are common choices.[9]

### $^1\text{H}$ NMR Spectroscopy: Mapping the Protons

Rationale: The  $^1\text{H}$  NMR spectrum reveals the number of distinct proton environments, their electronic character (chemical shift), their neighboring protons (spin-spin coupling), and their relative numbers (integration). The electronegative fluorine and nitrogen atoms, along with the anisotropic effect of the aldehyde, will significantly influence the chemical shifts of the aromatic protons.

Caption: Key proton-proton and proton-fluorine couplings in **5-Fluoronicotinaldehyde**.

Table 3: Predicted  $^1\text{H}$  NMR Data (400 MHz,  $\text{CDCl}_3$ )

Proton	Approx. Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Interpretation
CHO	9.9 - 10.1	s (singlet)	-	Highly deshielded proton characteristic of an aldehyde, no adjacent protons to couple with.
H-2	8.9 - 9.1	d (doublet)	$^5J(\text{H,F}) \approx 1\text{-}2\text{ Hz}$	Most deshielded aromatic proton due to proximity to the ring nitrogen. Shows small coupling to fluorine.
H-6	8.6 - 8.8	dd (doublet of doublets)	$^4J(\text{H,H}) \approx 2\text{-}3\text{ Hz}$ , $^3J(\text{H,F}) \approx 2\text{-}4\text{ Hz}$	Deshielded by nitrogen. Coupled to H-4 (meta) and F (ortho).
H-4	8.0 - 8.2	ddd (doublet of doublet of doublets)	$^3J(\text{H,F}) \approx 5\text{-}8\text{ Hz}$ , $^4J(\text{H,H}) \approx 2\text{-}3\text{ Hz}$ , $^4J(\text{H,H}) \approx 2\text{-}3\text{ Hz}$	Coupled to F (meta), H-6 (meta), and H-2 (para). Will likely appear as a complex multiplet.

## $^{13}\text{C}$ NMR Spectroscopy: Visualizing the Carbon Skeleton

Rationale: The  $^{13}\text{C}$  NMR spectrum reveals all unique carbon atoms in the molecule. The key diagnostic feature will be the large, characteristic splitting of carbon signals by the fluorine

atom. The magnitude of the C-F coupling constant (JCF) is dependent on the number of bonds separating the two nuclei and is invaluable for assignment.[10][11]

Table 4: Predicted  $^{13}\text{C}$  NMR Data (100 MHz,  $\text{CDCl}_3$ )

Carbon	Approx. Shift ( $\delta$ , ppm)	Multiplicity (due to F)	Coupling Constant (J, Hz)	Interpretation
C=O	188 - 192	d (doublet)	${}^3J(C,F) \approx 3-5$ Hz	Typical aldehyde carbonyl chemical shift, showing small coupling to fluorine.
C-5	160 - 165	d (doublet)	${}^1J(C,F) \approx 240-260$ Hz	Directly attached to fluorine, resulting in a very large one-bond coupling constant and significant deshielding.
C-2	152 - 156	d (doublet)	${}^4J(C,F) \approx 3-5$ Hz	Deshielded by nitrogen, small four-bond coupling to fluorine.
C-6	145 - 150	d (doublet)	${}^2J(C,F) \approx 20-25$ Hz	Deshielded by nitrogen, shows a significant two-bond coupling to fluorine.
C-3	130 - 135	d (doublet)	${}^2J(C,F) \approx 20-25$ Hz	Carbon bearing the aldehyde group, shows two-bond coupling to fluorine.

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C-4	120 - 125	d (doublet)	$^3J(C,F) \approx 5-10$ Hz	Shows three-bond coupling to fluorine.
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## $^{19}\text{F}$ NMR Spectroscopy

Rationale: This experiment directly observes the fluorine nucleus. It provides a definitive confirmation of the fluorine's chemical environment and its coupling to nearby protons. For a single fluorine atom in the molecule, a single resonance is expected.

- Expected Data: A single signal is expected in the typical range for aryl fluorides (-110 to -130 ppm, relative to  $\text{CFCl}_3$ ). This signal will be split into a multiplet due to couplings to H-4, H-6, and H-2, corroborating the assignments made from the  $^1\text{H}$  NMR spectrum.

## X-ray Crystallography: The Unambiguous 3D Structure

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.<sup>[12]</sup> It determines the precise spatial arrangement of atoms in the solid state, providing accurate bond lengths, bond angles, and intermolecular interactions.<sup>[13][14]</sup> Obtaining a diffraction-quality crystal is often the most challenging step.<sup>[14]</sup>

## Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: The primary challenge. Slow evaporation of a saturated solution is a common starting point. A solvent screen (e.g., hexane/ethyl acetate, ethanol, dichloromethane) should be performed to find conditions that yield single, well-ordered crystals.
- Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.<sup>[12]</sup>
- Structure Solution & Refinement: The diffraction data (intensities and positions of spots) are processed to generate an electron density map.<sup>[15]</sup> An atomic model is built into this map.

This model is then computationally refined to achieve the best possible fit between the calculated and observed diffraction patterns.

- Validation: The final structure is validated using metrics like the R-factor (a measure of agreement between the model and data), bond lengths, and angles, which should fall within expected chemical ranges.

Expected Outcome: The solved crystal structure would visually confirm the connectivity of the 5-fluoropyridine-3-carboxaldehyde, showing the planar pyridine ring and the relative orientation of the aldehyde group. This provides irrefutable evidence, validating all conclusions drawn from spectroscopic data.

## Conclusion: A Synthesis of Evidence

The structural elucidation of **5-Fluoronicotinaldehyde** is a prime example of the synergistic power of modern analytical chemistry. No single technique provides the complete picture, but together, they build an irrefutable case. Mass spectrometry confirms the elemental formula, FTIR identifies the key chemical actors (aldehyde, aromatic ring, C-F bond), and a suite of NMR experiments meticulously maps their connectivity. Finally, X-ray crystallography provides the ultimate visual confirmation in three dimensions. This rigorous, multi-technique approach ensures the highest level of scientific confidence, a non-negotiable standard in research and pharmaceutical development.

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